molecular formula C19H22N4O3S B2662600 2-ethoxy-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1448056-37-8

2-ethoxy-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2662600
CAS No.: 1448056-37-8
M. Wt: 386.47
InChI Key: QCDIEXVILJNEFL-UHFFFAOYSA-N
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Description

2-ethoxy-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Biological Activity

2-ethoxy-5-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a benzenesulfonamide moiety, an ethoxy group, and a pyridinyl-pyrazolyl substituent. This unique combination contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases, which play crucial roles in cell signaling pathways. Protein kinases are involved in regulating various cellular processes, and their dysregulation is linked to numerous diseases, including cancer.

Key Mechanisms:

  • AXL and c-MET Kinase Inhibition : The compound has been identified as an inhibitor of AXL and c-MET kinases, which are implicated in tumor progression and metastasis. Inhibition of these kinases can lead to reduced cell proliferation and enhanced apoptosis in cancer cells .
  • Anti-inflammatory Activity : There is evidence suggesting that compounds with similar structures exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This could be relevant for conditions like arthritis and other inflammatory diseases .

Biological Activity Studies

Several studies have assessed the biological activity of related pyrazole derivatives, providing insights into the potential effects of this compound.

Antimicrobial Activity

Research has shown that pyrazole derivatives can exhibit moderate antimicrobial properties against various pathogens. For instance, compounds structurally related to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 250 μg/mL .

Anti-cancer Activity

In vitro studies have indicated that similar compounds can induce cytotoxicity in cancer cell lines. For example, pyrazole-based inhibitors have shown significant activity against breast cancer cell lines by promoting apoptosis and inhibiting cell growth .

Case Studies

  • Inhibition of Tumor Growth : A study involving a series of pyrazole derivatives demonstrated that certain analogs could significantly inhibit tumor growth in xenograft models. The most potent compounds showed IC50 values in the low micromolar range against various cancer cell lines .
  • Inflammatory Models : In vivo models of inflammation have shown that pyrazole derivatives can reduce edema and inflammatory cytokine production, sugg

Properties

IUPAC Name

2-ethoxy-5-methyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-3-26-18-5-4-15(2)14-19(18)27(24,25)21-11-13-23-12-8-17(22-23)16-6-9-20-10-7-16/h4-10,12,14,21H,3,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDIEXVILJNEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.